1-[3-(1-Imidazolyl)propyl]piperazine
Description
1-[3-(1-Imidazolyl)propyl]piperazine is a piperazine derivative featuring a propyl linker connecting the piperazine ring to an imidazole moiety. Imidazole, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, which may influence receptor binding and pharmacokinetics. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3-imidazol-1-ylpropyl)piperazine |
InChI |
InChI=1S/C10H18N4/c1(6-14-9-4-12-10-14)5-13-7-2-11-3-8-13/h4,9-11H,1-3,5-8H2 |
InChI Key |
HDHHGLREGDBRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives with modified substituents on the aromatic/heterocyclic group or linker chain exhibit distinct pharmacological profiles:

Key Observations :
- Imidazole vs.
- Fluorinated vs. Nitro-substituted Groups : Fluoropyridinyl (electron-withdrawing) and nitro-triazole groups improve metabolic stability and antiparasitic activity, respectively .
- Linker Chain Length : A propyl linker optimizes spatial alignment for receptor interactions across multiple derivatives .
Receptor Affinity and Selectivity
- Serotonin Receptors (5-HT1A/5-HT2): Imidazole-containing derivatives (e.g., 1-[3-(4-arylpiperazinyl)propyl]imidazoles) adopt folded conformations in solution, favoring 5-HT1A receptor interactions (Ki < 10 nM). Protonation at the imidazole N-3 or piperazine N-1 modulates binding modes . Methoxyphenyl derivatives (e.g., compound 4 in ) show higher α1-adrenoceptor selectivity (Ki = 2.4 nM) due to the methoxy group’s electron-donating effects .
Dopamine Receptors :
- Haloperidol-derived piperazines (e.g., SC212 in ) exhibit D2R antagonism (Ki = 0.19 nM for atypical antipsychotic activity), whereas imidazole analogs may prioritize 5-HT2/D4 receptor interactions .
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